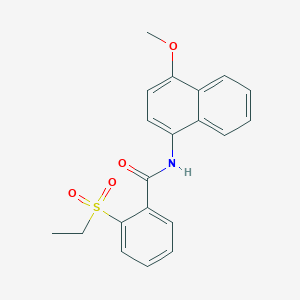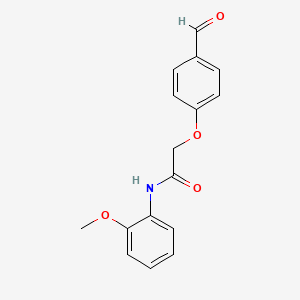![molecular formula C18H11ClN2O3 B2470826 2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 551921-28-9](/img/structure/B2470826.png)
2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains an isoindole core, which is a type of heterocyclic compound . The molecule also features a 5-isoxazolyl group attached to a 2-chlorophenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1,2,3-triazole and isoxazole-linked pyrazole derivatives have been synthesized from pyrazole and triazole/isoxazole scaffolds . The reactions proceed in a regioselective manner affording exclusively racemic adducts .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The isoindole core is a bicyclic structure, and the isoxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The compound can potentially undergo a variety of chemical reactions. For instance, it might participate in [3+2] cycloaddition reactions, which are commonly used in the synthesis of isoxazole derivatives .Applications De Recherche Scientifique
Vibrational and Structural Analysis
- Vibrational Spectroscopy : 2-chloro-1H-isoindole-1,3(2H)-dione has been studied using Fourier transform infrared (FTIR) and FT-Raman spectra, revealing detailed vibrational properties and fundamental modes of the compound. This research assists in understanding the physical characteristics of similar compounds (Arjunan et al., 2009).
Chemical Synthesis and Applications
Novel AZA-Imidoxy Compounds : The synthesis of novel azaimidoxy compounds, including derivatives of 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, has been achieved. These compounds are explored for their potential as chemotherapeutic agents due to their antimicrobial properties (Jain, Nagda, & Talesara, 2006).
Synthesis of Alkoxy Isoindole-1,3-diones : Research on the synthesis of alkoxy isoindole-1,3-diones, which involve the reaction of isoindole-1,3-diones with various reactants, has been conducted. These derivatives are studied for their antibacterial properties, contributing to the exploration of new chemotherapeutic options (Ahmed et al., 2006).
Crystallography and Molecular Interactions
Crystal Structure Analysis : Studies on the crystal structure of 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione have shown insights into the molecular orientation and intermolecular interactions within the compound. This information is crucial for understanding the material properties and potential applications of isoindole derivatives (Tariq et al., 2010).
N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide Analysis : The molecular structure and interactions of N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide, a compound structurally related to isoindole-1,3-diones, have been characterized, offering insights into intramolecular hydrogen bonding and C—H⋯π interactions (Wang, Jian, & Liu, 2008).
Photophysical Properties
- Excited-State Intramolecular Proton Transfer Chromophores : The photophysical behavior of derivatives of 2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione has been examined. These studies are vital for understanding the fluorescence and thermal stability of such compounds, which can be applied in various fields, including bioimaging and material sciences (Deshmukh & Sekar, 2015).
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activity. Given the interesting biological activities observed for similar compounds, it may be worthwhile to investigate this compound’s potential as a pharmaceutical agent .
Propriétés
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3/c19-15-8-4-3-7-14(15)16-9-11(24-20-16)10-21-17(22)12-5-1-2-6-13(12)18(21)23/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZHMNZNALTBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

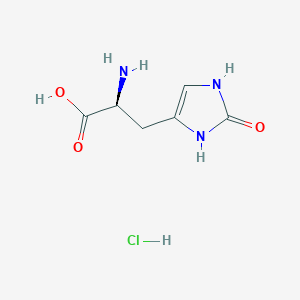

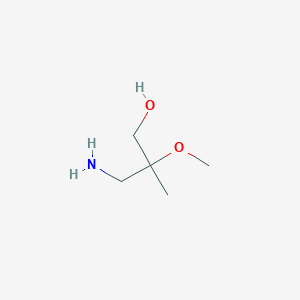
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2470748.png)
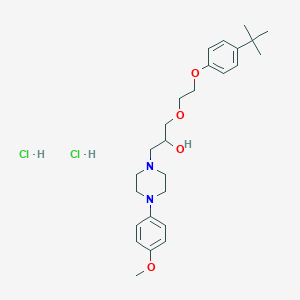
![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470750.png)
![2-Chloro-1-[4-(5-fluoro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2470751.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine](/img/structure/B2470756.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide](/img/structure/B2470758.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2470759.png)

